molecular formula C20H12ClN3O2S B2489638 3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile CAS No. 1326857-79-7

3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile

Cat. No. B2489638
CAS RN: 1326857-79-7
M. Wt: 393.85
InChI Key: MEKPSZFSQRGYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile is a useful research compound. Its molecular formula is C20H12ClN3O2S and its molecular weight is 393.85. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Intermediate Applications

The synthesis of similar compounds, such as 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, highlights the importance of such chemicals as intermediates in the production of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. These intermediates are crucial for developing potent antiviral drugs, demonstrating a direct impact on advancing treatments for viral infections Ju Xiu-lia, 2015.

Biological Activities

Research into thieno[2,3-d]pyrimidine derivatives reveals their potential as antimicrobial and anti-inflammatory agents. Modifications to the thieno[2,3-d]pyrimidine ring have been shown to enhance antibacterial, antifungal, and anti-inflammatory properties, indicating a versatile application in treating various infections and inflammatory conditions M. Tolba, A. El-Dean, Mostafa Ahmed, R. Hassanien, 2018.

Advanced Synthesis Techniques

The development of one-pot, multi-component synthesis techniques for thieno[2,3-d]pyrimidin-4-amines showcases the compound's role in streamlining synthetic procedures. These methods provide efficient routes to produce a variety of thienopyrimidine derivatives, underscoring the compound's utility in facilitating chemical synthesis and drug development M. Adib, Helia Janatian Ghazvini, Mehdi Soheilizad, S. Saeedi, M. Tajbakhsh, M. Amanlou, 2015.

Material Science Applications

In material science, derivatives of thienopyrimidin-1-acetic acids have been explored for their aldose reductase inhibitory activity, a crucial aspect in managing complications of diabetes. This research indicates the potential of thieno[3,2-d]pyrimidine derivatives in creating new therapeutic agents for diabetes management, highlighting the compound's relevance beyond its primary biological activities K. Ogawva, I. Yamawaki, Yi Matsusita, N. Nomura, P. Kador, J. Kinoshita, 1993.

properties

IUPAC Name

3-[[3-(4-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-15-4-6-16(7-5-15)24-19(25)18-17(8-9-27-18)23(20(24)26)12-14-3-1-2-13(10-14)11-22/h1-10,17-18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIZDJVRUKZQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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